Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Scientific Research Applications
1. Synthesis and Structural Applications
Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate and its derivatives are explored extensively in synthetic chemistry. For instance, the synthesis of 1,3-Diethynylbicyclo[1.1.1]pentane (DEBCP) has shown its value as a molecular building block, particularly in the synthesis of extended, rigid, rod-like molecules. DEBCP is used as a nonconjugated alternative to pi-conjugated, rod-like building blocks, contributing to the development of molecular rotors and artificial molecular-size machines (Kaleta et al., 2012). Similarly, derivatives of bicyclo[1.1.1]pentane have been synthesized with differential substitution in bridgehead and bridge positions, creating T-shaped structural modules possibly useful in molecular-level devices or materials (Kaleta et al., 2010).
2. Bioisosteric Applications
Bicyclo[1.1.1]pentane derivatives, such as those synthesized from [1.1.1]propellane, have been identified as effective bioisosteres for various groups like aromatic rings and alkynes. These compounds find utility in pharmaceutical research, providing a framework for developing new drug molecules with improved properties. For instance, arylated bicyclo[1.1.1]pentanes have been prepared and are considered as bioisosteres of internal alkynes, contributing to the development of novel pharmaceutical agents (Makarov et al., 2017).
3. Chemical Reactivity and Ring Opening Reactions
The chemical reactivity of this compound derivatives is a subject of interest in chemical research. For example, methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate undergoes various ring-opening reactions, leading to products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate (Maas et al., 2004). These reactions are significant for understanding the behavior of strained ring systems and their potential applications.
Safety and Hazards
properties
IUPAC Name |
methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-3-8-4-9(5-8,6-8)7(10)11-2/h1H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJSGGLKTHKEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1955554-75-2 |
Source
|
Record name | methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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